molecular formula C24H25NO4 B12067303 (R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid

(R)-2-(Fmoc-amino)-2-methyl-7-octynoic Acid

Cat. No.: B12067303
M. Wt: 391.5 g/mol
InChI Key: AWENJBOFGNPXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid is a complex organic compound known for its unique structural properties It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, and various oxidizing agents for oxidation reactions. The conditions often involve mild temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other compounds. The molecular targets and pathways involved include interactions with specific enzymes and proteins that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid is unique due to its specific structural features, including the alkyne functionality and the Fmoc protecting group. These characteristics make it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid

InChI

InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)

InChI Key

AWENJBOFGNPXLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.